molecular formula C21H30O3 B13839264 6alpha-Hydroxyprogesterone

6alpha-Hydroxyprogesterone

Cat. No.: B13839264
M. Wt: 330.5 g/mol
InChI Key: PWCLWZOSAFOXFL-ADDDSGAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Endogenous Steroidogenesis Pathways

Endogenous steroidogenesis is the biological process responsible for the synthesis of steroid hormones from cholesterol. Progesterone (B1679170) is a central intermediate in this pathway, serving as a precursor for the production of mineralocorticoids (like aldosterone), glucocorticoids (like cortisol), and androgens, which can then be converted to estrogens. nih.govnih.govwikipedia.org The metabolism of progesterone itself is a complex process involving various enzymatic reactions, primarily hydroxylations, that modify its structure and biological activity.

The hydroxylation of progesterone can occur at several positions on its steroid nucleus. In humans, 6β-hydroxylation is a major metabolic route, predominantly catalyzed by the cytochrome P450 enzyme CYP3A4. researchgate.netikifp.edu.pl In contrast, 6alpha-hydroxylation is considered a minor metabolic pathway for progesterone in the human body. wikipedia.org

Research has identified the formation of 6alpha-Hydroxyprogesterone in specific human tissues under certain conditions. Notably, its biosynthesis has been demonstrated in the human fetal liver and the placenta. nih.govnih.gov One study identified this compound in yields of approximately 0.5-1% from the metabolism of pregnenolone (B344588) in term human placentas, marking the first demonstration of 6alpha-hydroxylation of a C21 steroid in human tissue. nih.gov While 6β-hydroxyprogesterone formation in the placenta was stimulated by human chorionic gonadotropin (hCG), the effect of hCG on 6alpha-hydroxylation was not determined. nih.gov

The table below summarizes the key enzymes involved in the hydroxylation of progesterone at various positions.

Enzyme FamilySpecific Enzyme(s)Position of Hydroxylation on ProgesteroneSignificance
Cytochrome P450CYP3A46β (major), 2β, 16α, 21Major metabolic pathway in the liver. researchgate.netjst.go.jp
Cytochrome P450CYP3A5Contributes to 6β-hydroxylation. nih.govualberta.ca
Cytochrome P450CYP3A7 (fetal)Active during fetal development. nih.gov
Cytochrome P450CYP2D66β, 21Also contributes to progesterone hydroxylation. nih.gov
Cytochrome P450Rat P-450a6α, 7αIdentified in rat liver microsomes. nih.gov
UnknownPlacental enzymes6α, 6βDemonstrated in human placental tissue. nih.gov
UnknownFetal liver enzymes6α, 6βDemonstrated in human fetal liver. nih.gov

Historical Perspective on the Identification and Early Research of 6-Hydroxylated Steroids

The study of hydroxylated steroids has been fundamental to understanding steroid hormone function and metabolism. The initial breakthroughs in this field were closely linked to the development of corticosteroid therapies in the mid-20th century. clinexprheumatol.org A significant challenge in the early synthesis of cortisone (B1669442) was the introduction of a hydroxyl group at the C11 position of the steroid skeleton. clinexprheumatol.org

A pivotal moment in steroid research was the discovery of microbial hydroxylation. In the 1950s, it was found that certain microorganisms could perform highly specific hydroxylations on steroid molecules, a discovery that revolutionized the production of steroid drugs. clinexprheumatol.orgdavidmoore.org.uk This opened the door to the synthesis of a wide array of hydroxylated steroid derivatives for research and therapeutic purposes.

Research into 6-hydroxylated steroids followed this trend. Early investigations in the 1950s reported on the synthesis and biological activity of 6-hydroxylated derivatives of progesterone and androstenedione (B190577). acs.org A 1959 study, for instance, explored the biological activity of 6-alpha-methylated compounds corresponding to progesterone and its derivatives. nih.gov

The first identification of 6alpha-hydroxylation of a C21 steroid in human tissue was a significant finding, reported in 1969, where this compound was isolated from incubations of human placental tissue. nih.gov In the same year, the biosynthesis of both 6alpha- and 6beta-hydroxyprogesterone (B139454) was described in the human fetal liver. nih.gov The first report of bacterial 6alpha-hydroxylation of steroids was in the context of progesterone transformation by Bacillus thermoglucosidasius. nih.gov

The table below highlights some of the key historical milestones in the research of 6-hydroxylated steroids.

YearMilestoneSignificance
1950sDiscovery of microbial hydroxylation of steroids.Revolutionized the synthesis of steroid hormones and their derivatives. clinexprheumatol.orgdavidmoore.org.uk
1952Synthesis of 6β- and 6α-acetoxy and hydroxy-derivatives of progesterone reported.Early chemical synthesis of 6-hydroxylated progestins. acs.org
1959Study on the biologic activity of 6-alpha-methylated progesterone derivatives published.Early investigation into the biological effects of modifications at the 6-alpha position. nih.gov
1969First demonstration of 6α-hydroxylation of a C21 steroid in human tissue (placenta).Confirmed the endogenous production of this compound in humans. nih.gov
1969Biosynthesis of 6α- and 6β-hydroxyprogesterone described in human fetal liver.Identified another site of endogenous this compound formation. nih.gov
1998First report of bacterial 6α-hydroxylation of steroids (Bacillus thermoglucosidasius).Expanded the known biological sources capable of this specific steroid transformation. nih.gov

Overview of its Role as an Intermediate in Steroid Metabolism

As a metabolite of progesterone, this compound is an intermediate in steroid metabolism. However, its specific role and subsequent metabolic fate in humans are not as well-defined as those of other major progesterone metabolites. In human endogenous pathways, the formation of this compound appears to be a minor route, and it is not currently recognized as a crucial precursor for the synthesis of other major steroid hormones.

In the context of microbial metabolism, this compound is often described as a transformation product of progesterone. Several microbial species, particularly bacteria and fungi, have been shown to hydroxylate progesterone at the 6α-position. nih.govresearchgate.net In these organisms, such hydroxylations are often part of a detoxification process or a means to modify the biological activity of the steroid.

The table below lists some microbial organisms that have been reported to produce this compound from progesterone.

OrganismOther Metabolites ProducedReference
Bacillus thermoglucosidasius6beta-hydroxyprogesterone, androstenedione, testosterone nih.govcapes.gov.br
Geobacillus stearothermophilus6beta-hydroxyprogesterone, 20alpha-hydroxyprogesterone, 20beta-dihydroprogesterone lookchem.com
Unspecified thermophilic bacillus6beta-hydroxyprogesterone, 20alpha- and 20beta-dihydroprogesterone lookchem.com

The biological activity of this compound itself has not been extensively characterized. A study from 1959 investigated the biological activity of 6-alpha-methylated derivatives of progesterone, but this does not directly translate to the activity of this compound. nih.gov The addition of a hydroxyl group generally increases the polarity of a steroid molecule, which can affect its receptor binding affinity and facilitate its excretion. It is plausible that 6alpha-hydroxylation serves as a step in the inactivation and clearance of progesterone.

Further research is needed to fully elucidate the downstream metabolites of this compound in humans and to determine if it possesses any unique biological functions or serves as a biomarker for specific physiological or pathological states.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(6S,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19-,20+,21+/m0/s1

InChI Key

PWCLWZOSAFOXFL-ADDDSGAWSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Origin of Product

United States

Biosynthesis and Formation Pathways of 6alpha Hydroxyprogesterone

Enzymatic Hydroxylation of Progesterone (B1679170) to 6alpha-Hydroxyprogesterone

The principal pathway for the synthesis of this compound is the direct hydroxylation of progesterone at the 6-alpha position. This reaction is mediated by a class of enzymes known as hydroxylases, particularly members of the cytochrome P450 superfamily.

The hydroxylation of progesterone is a reaction catalyzed by cytochrome P-450 monooxygenase enzymes. nih.gov These enzymes are a diverse group of heme-containing proteins responsible for the metabolism of a wide array of endogenous and exogenous compounds. nih.gov The formation of this compound has been observed in various tissues and organisms, including bacteria and human tissues like the fetal liver and placenta. nih.govnih.govnih.gov

In studies involving rat hepatic cytochrome P-450 isozymes, it was found that out of eleven purified isozymes, only P-450a was capable of forming this compound. nih.govcapes.gov.br This highlights the high degree of regioselectivity and substrate specificity among different P450 isoforms. While the 6beta-hydroxylation of progesterone is a major metabolic pathway catalyzed primarily by the CYP3A subfamily, 6alpha-hydroxylation is a more specific and less common reaction. nih.govresearchgate.netjst.go.jp

In extrahepatic tissues, a distinct enzyme, saturated steroid 6alpha-hydroxylase, is responsible for the metabolism of saturated pregnanes. nih.gov This enzyme metabolizes steroids like 5alpha-pregnan-3beta-ol-20-one, a downstream metabolite of progesterone. nih.gov Research using T47-D human breast cancer cells, which are rich in this enzyme, has shown that its activity is localized in microsome-enriched preparations. nih.gov This enzyme is distinct from the cytochrome P450 enzymes that hydroxylate delta4-3-ketosteroids like progesterone at the 6alpha-position. nih.gov

The CYP3A subfamily of cytochrome P450 enzymes, particularly CYP3A4, is a major contributor to steroid metabolism, including the 6beta-hydroxylation of progesterone. nih.govresearchgate.net While 6beta-hydroxylation is the more dominant pathway for these enzymes, some isoforms also exhibit 6alpha-hydroxylase activity. ualberta.canih.govresearchgate.net

CYP3A4 : This is the most abundant CYP3A enzyme in the adult human liver and is primarily responsible for the 6beta-hydroxylation of many steroids. nih.govresearchgate.net It prefers to catalyze 6-hydroxylation on steroids that possess a 3-keto-4-ene structure, like progesterone. mdpi.com

CYP3A5 : This enzyme also metabolizes progesterone. wikipedia.orguniprot.org Although it primarily catalyzes 6beta-hydroxylation, its kinetic properties differ from CYP3A4. ualberta.canih.gov The expression of CYP3A5 is polymorphic, leading to significant inter-individual differences in steroid metabolism. jst.go.jp

CYP3A7 : This is the main fetal P450 enzyme and is involved in steroid metabolism during pregnancy. nih.govwikipedia.org It participates in the 6beta-hydroxylation of progesterone, though its catalytic efficiency is generally lower than that of CYP3A4 and CYP3A5. nih.gov

CYP2D6 : Studies with expressed human P450s have shown that CYP2D6 can catalyze the 6beta-hydroxylation of progesterone, but its role in 6alpha-hydroxylation is less defined. nih.gov

The enzymatic hydroxylation of progesterone is highly specific. Studies with rat hepatic P450 isozymes demonstrated that only P-450a could produce this compound, indicating high substrate and positional specificity. nih.govcapes.gov.br

Kinetic studies of the more prevalent 6beta-hydroxylation by CYP3A enzymes provide insight into the metabolism of progesterone. The Michaelis-Menten constant (Km) and maximal velocity (Vmax) are key parameters. For CYP3A4-mediated 6beta-hydroxylation of progesterone, the Vmax has been reported as 35 ± 3 nmol/min/nmol P450 with an S50 (substrate concentration at half-maximal velocity for cooperative enzymes) of 75 ± 13 µM. researchgate.net

EnzymeSubstrateProductKm (µM)Vmax (nmol/min/nmol P450)kcat (min⁻¹)
CYP3A4 Progesterone6β-Hydroxyprogesterone75 (S₅₀)35 ± 3Highest among CYP3A
CYP3A5 Progesterone6β-Hydroxyprogesterone~2x CYP3A4's Km30-63% of CYP3A4's VmaxIntermediate
CYP3A7 Progesterone6β-HydroxyprogesteroneSimilar to CYP3A4/5Lowest among CYP3ALowest among CYP3A

Data primarily reflects 6β-hydroxylation kinetics as a proxy for progesterone metabolism by these enzymes. Data for 6α-hydroxylation is limited. Km for CYP3A4 is presented as S₅₀ due to cooperative kinetics. ualberta.canih.govresearchgate.net

Cytochrome P450-mediated hydroxylation reactions are dependent on specific cofactors for their catalytic cycle. These enzymes require a source of reducing equivalents, which are provided by NADPH via the action of NADPH-cytochrome P450 reductase. nih.govuniprot.org The reaction mechanistically involves the insertion of one oxygen atom from molecular oxygen (O₂) into the substrate, with the second oxygen atom being reduced to a water molecule. uniprot.org

In the case of the saturated steroid 6alpha-hydroxylase found in extrahepatic tissues, both NADH and NADPH have been shown to be equally effective in supporting the hydroxylation activity. nih.gov This flexibility in cofactor requirement can be a distinguishing feature of this specific enzyme system compared to the more strictly NADPH-dependent microsomal P450 systems. nih.gov

Besides direct hydroxylation of progesterone, this compound can potentially be formed through alternative pathways involving progesterone metabolites. One such precursor is 5alpha-pregnan-3beta-ol-20-one. nih.gov This saturated steroid is metabolized by a specific saturated steroid 6alpha-hydroxylase, which is notably active in certain extrahepatic tissues and cell lines. nih.gov The products of this reaction, 3beta,6alpha-dihydroxy-5alpha-pregnan-20-ones, are significant urinary metabolites. nih.gov This indicates a metabolic route where progesterone is first reduced to 5alpha-dihydroprogesterone and then further metabolized before the 6alpha-hydroxylation step occurs. nih.gov

Additionally, early studies identified the formation of this compound from pregnenolone (B344588) in human placental tissue, suggesting a pathway where pregnenolone is converted to progesterone and subsequently hydroxylated. nih.gov

Microbial Biotransformation Pathways Yielding this compound

The synthesis of this compound via microbial transformation is a recognized pathway where microorganisms introduce a hydroxyl group at the 6α-position of the steroid nucleus of progesterone. This biotransformation is a rare conversion, with several bacterial species identified as capable of performing this specific reaction. researchgate.netaensiweb.comnih.gov

The moderate thermophile, Bacillus thermoglucosidasius, is one of the first reported bacteria to perform 6alpha-hydroxylation of steroids. researchgate.netnih.gov When this bacterium transforms progesterone, it produces both 6alpha- and 6beta-hydroxyprogesterone (B139454) alongside other metabolites. researchgate.netnih.gov The enzyme responsible for this 6-hydroxylation activity has been identified as a cytochrome P-450 monooxygenase. researchgate.netnih.gov

Similarly, Bacillus stearothermophilus, a thermophilic bacterium isolated from desert soil, also metabolizes progesterone into several products, including this compound. nih.gov In studies with this bacterium, this compound was produced with a relative percentage yield of 13.6%, alongside the more abundant metabolites 20alpha-Hydroxyprogesterone (60.8%) and 6beta-hydroxyprogesterone (21.0%). nih.gov Research on Bacillus subtilis has also indicated its capability for site-selective hydroxylation of progesterone, yielding the rare this compound. aensiweb.com

MicroorganismSubstrateKey ProductsReference
Bacillus thermoglucosidasiusProgesteroneThis compound, 6beta-hydroxyprogesterone researchgate.net, nih.gov
Bacillus stearothermophilusProgesteroneThis compound (13.6% relative yield) nih.gov
Bacillus subtilisProgesteroneThis compound, 6beta-hydroxyprogesterone, 20alpha-hydroxyprogesterone aensiweb.com

Cellular and Subcellular Localization of 6alpha-Hydroxylation Enzymes

The enzymes that catalyze 6alpha-hydroxylation are primarily members of the cytochrome P450 (CYP) superfamily. nih.govnih.govnih.gov Their location within the cell is critical to their function, as it dictates their access to substrates and interaction with other necessary proteins.

In bacteria like Bacillus thermoglucosidasius, the 6-hydroxylation activity is catalyzed by a cytochrome P-450 monooxygenase enzyme. nih.gov In mammalian cells, the key enzymes responsible for steroid hydroxylation, including at the 6-alpha position, are typically located in the endoplasmic reticulum (ER) and mitochondria. nih.govbham.ac.uk Specifically, CYP3A4, a major human CYP enzyme, is known to be active in the 6alpha-hydroxylation of bile acids such as taurochenodeoxycholic acid and lithocholic acid. nih.gov CYP3A enzymes are predominantly found in the ER of liver cells and other tissues. nih.govnih.gov The localization within the ER is crucial, as these heme-containing enzymes require electron transfer from NADPH via cytochrome P450 oxidoreductase (POR), which is also membrane-bound in the ER. nih.govbham.ac.uk In some steroidogenic pathways, mitochondrial CYPs are also essential, receiving electrons from a different system involving ferredoxin and ferredoxin reductase. bham.ac.uk

Regulation of this compound Biosynthesis

The production of this compound is tightly controlled through the regulation of the enzymes responsible for its synthesis. This regulation occurs at multiple levels, from gene expression to the modulation of enzyme activity by various molecules.

The expression of cytochrome P450 enzymes, including those responsible for 6alpha-hydroxylation, is subject to complex regulatory networks that fine-tune their levels in response to various signals. core.ac.ukfrontiersin.org This regulation can occur at the transcriptional level, where the rate of gene transcription is controlled, and at the post-translational level, where the activity and stability of the synthesized enzyme are modified. frontiersin.orgmdpi.com

Transcriptional regulation often involves nuclear receptors that act as transcription factors. cas.czmdpi.com For instance, the expression of CYP3A genes is governed by nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR), which can be activated by a wide array of substances. cas.czmdpi.com

Post-translational modifications add another layer of control. frontiersin.org These modifications can include phosphorylation, ubiquitination, and hydroxylation, which can alter an enzyme's activity, stability, or subcellular localization. nih.govdoi.org For example, hydroxylation of specific amino acid residues, such as proline, is known to regulate the stability and function of proteins like the hypoxia-inducible-factor-1 alpha (HIF-1α). nih.gov While specific post-translational modifications for 6alpha-hydroxylases are not extensively detailed, the general principles of enzyme regulation through these mechanisms are well-established. frontiersin.orgethz.ch

The activity of 6alpha-hydroxylating enzymes, particularly CYP3A4, is influenced by a wide range of internal (endogenous) and external (exogenous) compounds. nih.gov These modulators can either induce or inhibit enzyme activity, thereby affecting the rate of this compound formation.

Endogenous modulators include hormones, bile acids, and fatty acids. nih.govup.ac.za For example, 6α-hydroxylated bile acids have been found to specifically activate the Liver X Receptor alpha (LXRα), a nuclear receptor that plays a key role in cholesterol and fatty acid homeostasis. mdpi.com This suggests a potential feedback loop where a product of 6α-hydroxylation can influence the expression of genes involved in lipid metabolism. mdpi.com

Exogenous modulators are diverse and include many pharmaceutical drugs and environmental chemicals. nih.gov The CYP3A subfamily of enzymes is notorious for its role in metabolizing a large percentage of clinically used drugs. nih.gov Certain drugs can act as inhibitors of CYP3A4, such as the antibiotic troleandomycin, which almost completely inhibits the 6alpha-hydroxylation of taurochenodeoxycholic acid. nih.gov Conversely, other compounds can induce CYP3A4 expression, leading to increased metabolism of its substrates. Probenecid, for example, has been shown to inhibit organic anion transporters (OATs) which can affect the clearance of 6β-hydroxycortisol, a product of CYP3A activity, thereby indirectly demonstrating the interplay of different systems in modulating steroid metabolite levels. researchgate.net

Modulator TypeExampleEffect on 6alpha-Hydroxylase (CYP3A4) Activity/RegulationReference
Endogenous6α-hydroxylated bile acidsActivate Liver X Receptor alpha (LXRα) mdpi.com
EndogenousFatty acidsCan act as modulators of steroid hormone receptors up.ac.za
ExogenousTroleandomycinSelective inhibitor of CYP3A enzymes nih.gov
ExogenousProbenecidInhibits renal transporters (OAT3) involved in the excretion of CYP3A products researchgate.net

Metabolism and Downstream Transformations of 6alpha Hydroxyprogesterone

Identification of Principal Metabolic Routes and Enzyme Systems

Following its formation from progesterone (B1679170), primarily through the action of Cytochrome P-450 (CYP) monooxygenases, 6alpha-hydroxyprogesterone serves as a substrate for further metabolic conversions. The principal routes for its downstream transformation are:

Further Hydroxylation: Additional hydroxyl groups can be introduced at various positions on the steroid nucleus, leading to dihydroxylated metabolites.

Reduction: The ketone groups on the steroid molecule, particularly at the C-20 position, can be reduced to hydroxyl groups.

Conjugation: The hydroxyl group at the 6-alpha position is a key site for phase II conjugation reactions, most notably glucuronidation. This process significantly increases the water solubility of the compound, facilitating its excretion.

The primary enzyme systems responsible for these transformations include:

Cytochrome P-450 (CYP) enzymes: Involved in subsequent hydroxylation reactions.

Hydroxysteroid dehydrogenases (HSDs) and Aldo-keto reductases (AKRs): These superfamilies of enzymes catalyze the reduction of ketone groups to hydroxyl groups. nih.gov They are critical for converting ketosteroids to their corresponding hydroxysteroid counterparts. nih.gov

UDP-glucuronosyltransferases (UGTs): This family of enzymes is responsible for attaching glucuronic acid to the steroid, a process known as glucuronidation. nih.gov

Formation of Subsequent Metabolites (e.g., dihydroxylated pregnanones, glucuronosides)

The enzymatic processing of this compound leads to a variety of downstream metabolites. The specific products formed depend on the active enzymes in a given biological system.

Dihydroxylated Metabolites: In microbial systems, this compound can be further hydroxylated. For instance, incubation of related hydroxyprogesterones with Geobacillus stearothermophilus has been shown to yield dihydroxylated products such as 6α,17α-dihydroxyprogesterone and 6α,21-dihydroxyprogesterone. researchgate.net Another potential metabolite is 6α,20α-dihydroxyprogesterone, formed by the reduction of the 20-keto group.

Seco-steroids: In some bacterial cultures, more complex transformations can occur. For example, incubation of progesterone with Bacillus stearothermophilus produced not only this compound but also a ring-cleaved metabolite, 9,10-seco-4-pregnene-3,9,20-trione. nih.gov

Glucuronide Conjugates: The most prominent metabolic pathway in humans is the formation of glucuronides. The attachment of a glucuronic acid moiety to the 6α-hydroxyl group results in the formation of This compound glucuronide . nih.govhmdb.ca This conjugation dramatically increases the polarity of the molecule, preparing it for excretion.

Table 1: Key Metabolites Formed from this compound or Related Precursors

Metabolite NamePrecursor (if not 6α-OHP)Transformation TypeBiological System
6alpha,17alpha-dihydroxyprogesterone17α-hydroxyprogesteroneHydroxylationMicrobial (G. stearothermophilus) researchgate.net
6alpha,21-dihydroxyprogesterone21-hydroxyprogesteroneHydroxylationMicrobial (G. stearothermophilus) researchgate.net
This compound glucuronideThis compoundGlucuronidationHuman Liver Microsomes nih.gov
9,10-seco-4-pregnene-3,9,20-trioneProgesteroneHydroxylation & Ring CleavageMicrobial (B. stearothermophilus) nih.gov

Enzymes Catalyzing Further Transformations of this compound

Specific enzymes from several families are responsible for the metabolism of this compound.

The reduction of ketosteroids is a common metabolic step catalyzed by hydroxysteroid dehydrogenases (HSDs) and aldo-keto reductases (AKRs). nih.gov While direct studies on this compound are limited, the metabolism of progesterone provides a model. Progesterone is reduced to 20alpha-hydroxyprogesterone by 20α-HSD. It is highly probable that similar reductases act on this compound to form dihydroxylated pregnanones like 6α,20α-dihydroxyprogesterone. In human breast cancer cell lines (MCF-7), the related compound 6 alpha-methyl-17 alpha-hydroxyprogesterone acetate (B1210297) was shown to stimulate oestradiol-17 beta dehydrogenase activity, highlighting the role of HSDs in the metabolism of such steroids in specific tissues. nih.gov

Conjugation is a critical step for the detoxification and excretion of steroids.

Glucuronosyltransferases: Research has definitively identified UDP-glucuronosyltransferase 2B7 (UGT2B7) as the primary enzyme responsible for the glucuronidation of this compound in the human liver. nih.gov Kinetic studies using human liver microsomes and recombinant UGT enzymes have demonstrated that this compound is a selective probe substrate for UGT2B7 activity. nih.gov The reaction follows Michaelis-Menten kinetics. nih.gov

Sulfotransferases: Currently, there is limited specific information available regarding the action of sulfotransferases on this compound.

Table 2: Enzymes Involved in the Metabolism of this compound

Enzyme FamilySpecific EnzymeAction on 6α-OHP or Related SteroidResulting Metabolite
Hydroxysteroid Dehydrogenases (HSDs)e.g., 20α-HSD (putative)Reduction of 20-keto groupDihydroxylated pregnanones
UDP-glucuronosyltransferases (UGTs)UGT2B7Glucuronidation at 6α positionThis compound glucuronide nih.gov

Comparative Metabolic Fates across Different Biological Systems (e.g., in vitro cell lines, microbial cultures, specific tissues)

The metabolism of this compound and its parent compound, progesterone, shows significant diversity across different biological models.

Microbial Cultures: Various microorganisms are capable of hydroxylating progesterone at the 6α-position. This transformation is considered relatively rare compared to other hydroxylations. researchgate.net

Bacillus species: Bacillus thermoglucosidasius and Bacillus stearothermophilus transform progesterone into metabolites including 6alpha- and 6beta-hydroxyprogesterone (B139454). nih.govnih.gov The 6-hydroxylation activity in B. thermoglucosidasius is catalyzed by a thermostable cytochrome P-450 monooxygenase. nih.gov

Filamentous Fungi: Species such as Rhizopus nigricans and Aspergillus flavus are also known to perform 6α-hydroxylation of progesterone. researchgate.net

Geobacillus stearothermophilus: This thermophilic bacterium can facilitate further hydroxylation of substrates like 17α-hydroxyprogesterone and 21-hydroxyprogesterone to yield 6α,17α-dihydroxyprogesterone and 6α,21-dihydroxyprogesterone, respectively. researchgate.net

In Vitro Cell Lines:

Human Liver Microsomes: This system has been crucial in identifying the specific human enzymes involved in conjugation. Studies with human liver microsomes conclusively show that UGT2B7 is the key enzyme for conjugating this compound to its glucuronide form. nih.gov

Breast Cancer Cells (MCF-7): Studies using related synthetic progestins like 6 alpha-methyl-17 alpha-hydroxyprogesterone acetate indicate that these compounds can modulate the activity of enzymes like 17-hydroxysteroid dehydrogenases, suggesting a pathway for metabolic influence within hormone-responsive cancer cells. nih.gov

Specific Tissues:

Liver: As the primary site of drug and steroid metabolism, the liver is central to the fate of this compound. The high expression of UGT2B7 in the liver underscores the importance of glucuronidation as a major metabolic and clearance pathway in humans. nih.gov

Gastrointestinal Tract: While UGT2B7 is the main liver enzyme, other isoforms like UGT1A10, which is expressed in the gastrointestinal tract, have shown activity toward various hydroxysteroids and could potentially contribute to the metabolism of orally administered compounds. nih.gov

Enzymology and Structural Biology of 6alpha Hydroxylating Enzymes

Purification and Characterization of Enzymes with 6α-Hydroxylase Activity

The isolation and study of enzymes capable of 6α-hydroxylation have been pursued in various organisms, revealing a diversity of proteins with this specific catalytic function.

In the moderate thermophile Bacillus thermoglucosidasius, an enzyme that transforms progesterone (B1679170) into both 6α- and 6β-hydroxyprogesterone has been identified. nih.gov The 6-hydroxylation activity from this bacterium was purified to virtual homogeneity and was subsequently characterized as a thermostable cytochrome P-450 monooxygenase. nih.gov This was a significant finding, as it represented the first report of bacterial 6α-hydroxylation of steroids and the first identification of a thermostable cytochrome P-450 involved in this process. nih.gov

Research in human tissues has identified a distinct saturated steroid 6α-hydroxylase. This enzyme, found in extrahepatic tissues, metabolizes progesterone derivatives like 5α-pregnan-3α-ol-20-one and 5α-pregnan-3β-ol-20-one. mdpi.com Studies using T47-D human breast cancer cells, which are rich in this enzyme, have shown that the highest specific activity is localized in microsome-enriched preparations. mdpi.com This human enzyme is notably different from the cytochrome P450 enzymes that typically hydroxylate Δ4-3-ketosteroids such as progesterone itself. mdpi.com

Further characterization efforts in the fungus Phycomyces blakesleeanus led to the purification of a progesterone hydroxylase cytochrome P-450 from microsomes. nih.gov This enzyme was purified to homogeneity and demonstrated an approximate molecular weight of 60,000 Da. nih.gov

The 6α-hydroxylation reaction is relatively rare compared to other forms of steroid hydroxylation, being primarily found in a few filamentous fungi and some Bacillus species. researchgate.net

Detailed Catalytic Mechanisms of 6α-Hydroxylation

The conversion of progesterone to 6α-hydroxyprogesterone is predominantly catalyzed by cytochrome P450 (CYP) monooxygenases, a large and diverse family of heme-containing enzymes. nih.govt3db.ca The fundamental mechanism is a monooxygenation reaction, where one atom of molecular oxygen is inserted into the progesterone substrate, while the other is reduced to form a water molecule. t3db.ca

The generally accepted catalytic cycle for CYP enzymes involves several key steps:

Substrate Binding: The cycle initiates with the binding of the substrate (progesterone) to the active site of the enzyme.

First Electron Transfer: The heme iron, initially in the ferric (Fe³⁺) state, is reduced to the ferrous (Fe²⁺) state by receiving an electron from a redox partner, typically NADPH-cytochrome P450 reductase.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.

Second Electron Transfer: A second electron is transferred, usually from the same reductase, which reduces the dioxygen adduct to a peroxy-anion.

Protonation and O-O Bond Cleavage: The peroxy-anion is protonated twice, leading to the cleavage of the O-O bond. This process releases a molecule of water and generates a highly reactive iron(IV)-oxo species with a porphyrin radical cation, known as Compound I.

Substrate Hydroxylation: Compound I, a powerful oxidant, abstracts a hydrogen atom from the 6α position of the progesterone molecule. This is followed by a rapid "oxygen rebound," where the hydroxyl group is transferred from the iron back to the substrate radical, forming the 6α-hydroxyprogesterone product. pathbank.org

Product Release: Finally, the hydroxylated product is released from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle. pathbank.org

While this mechanism is characteristic of CYP-mediated hydroxylations, some studies suggest the existence of non-CYP enzymes with this capability. For instance, the saturated steroid 6α-hydroxylase found in human extrahepatic tissues was not significantly affected by various cytochrome P450 inhibitors, pointing towards a potentially different class of enzyme or a unique regulatory mechanism. mdpi.com

Structural Studies of 6α-Hydroxylase Enzymes (e.g., X-ray Crystallography, NMR)

Structural biology provides critical insights into how 6α-hydroxylases recognize their substrates and catalyze the specific hydroxylation reaction. While crystal structures for every 6α-hydroxylase are not available, studies on related bacterial steroid hydroxylases offer a representative model.

For example, the crystal structure of BaCYP106A6, a steroid hydroxylase from a Bacillus species, has been determined at a resolution of 2.8 Å. nih.govjmb.or.kr This structure reveals the classic fold of a CYP monooxygenase, characterized by a core of α-helices and β-strands that cradle the essential heme cofactor. nih.govjmb.or.kr

Key structural features include:

Heme-Binding Pocket: The heme molecule is situated deep within the protein, anchored by a conserved cysteine residue that serves as an axial ligand to the heme iron. jmb.or.kruthsc.edu The nonpolar part of the heme is surrounded by hydrophobic amino acid residues, creating a suitable environment for the catalytic reaction. jmb.or.kr

Substrate Access Channel: The structure suggests the presence of channels through which the steroid substrate can enter the active site and the hydroxylated product can exit. These channels are often flexible, allowing the enzyme to "breathe" as it functions. uthsc.edu

Substrate Specificity Determinants: Specific amino acid residues within the active site are responsible for the enzyme's substrate specificity and regioselectivity (i.e., its ability to hydroxylate a specific position like 6α). In BaCYP106A6, a unique arginine residue (Arg295) was identified as potentially key for determining substrate preference. nih.govjmb.or.kr

Kinetic Analysis of Enzyme-Substrate Interactions (e.g., Km, Vmax)

Enzyme kinetics provide quantitative measures of the affinity of an enzyme for its substrate (Km) and the maximum rate of the reaction it catalyzes (Vmax). These parameters are crucial for understanding the efficiency and specificity of 6α-hydroxylases.

Studies on different enzymes have revealed a range of kinetic values for the hydroxylation of progesterone and related steroids. For instance, a saturated steroid 6α-hydroxylase from human T47-D breast cancer cells showed high affinity for its substrates. mdpi.com The apparent Michaelis-Menten kinetic parameters (Km and Vmax) describe the relationship between substrate concentration and reaction rate. liverpool.ac.ukethernet.edu.et

Table 1: Kinetic Parameters of Various Steroid Hydroxylases

EnzymeSourceSubstrateProduct PositionKm (µM)Vmax
Saturated steroid 6α-hydroxylaseHuman T47-D breast cancer cells5α-pregnan-3β-ol-20-one~3.5~150 pmol/min/mg protein
Saturated steroid 6α-hydroxylaseHuman T47-D breast cancer cells5α-pregnan-3α-ol-20-one~3.5~150 pmol/min/mg protein
CYP3A4Recombinant HumanProgesterone55.315.2 nmol/min/nmol P450
CYP3A5Recombinant HumanProgesterone1224.7 nmol/min/nmol P450

Data sourced from multiple studies. mdpi.comualberta.ca Note that data for CYP3A4 and CYP3A5 pertains to 6β-hydroxylation, which is the major reaction for these enzymes with progesterone. researchgate.netualberta.ca

The data indicate that different enzymes exhibit distinct kinetic profiles. The human saturated steroid 6α-hydroxylase displays a high affinity (low Km) for its specific substrates. mdpi.com In contrast, human CYP3A4 and CYP3A5, while efficient at 6β-hydroxylation, show different affinities and turnover rates for progesterone. ualberta.ca Specifically, CYP3A4 has a higher affinity (lower Km) and a greater maximal velocity (Vmax) for progesterone 6β-hydroxylation compared to CYP3A5. ualberta.ca

Studies on Allosteric Regulation and Enzyme Modulation by Other Steroids or Compounds

The activity of 6α-hydroxylating enzymes is not static but can be dynamically modulated by other molecules, including other steroids. This allosteric regulation, where a modulator binds to a site on the enzyme distinct from the active site, can either enhance or inhibit catalytic activity. wikipedia.org

A notable example comes from studies on a rabbit microsomal cytochrome P-450 (form 3b) that catalyzes the 16α-hydroxylation of progesterone. This research revealed that a variety of progesterone metabolites can act as positive allosteric modulators, stimulating the enzyme's activity. nih.gov The chemical structure of the modulator was found to be key:

Reduction of the 20-keto group or the 3-keto group of the steroid generally increased its stimulatory effect. nih.gov

The stereochemistry was also critical, with 3β-hydroxy and 5β-pregnane derivatives being more potent activators than their 3α- and 5α- counterparts, respectively. nih.gov

These allosteric effectors were shown to increase the apparent Vmax/Km ratio, effectively making the enzyme more efficient at lower substrate concentrations. nih.gov Interestingly, the study found that many of these same compounds did not affect, or even inhibited, the 6β-hydroxylation of progesterone, highlighting the specificity of allosteric regulation for different hydroxylation positions on the steroid nucleus. nih.gov

Furthermore, some CYPs exhibit homotropic allostery, or cooperativity, where the substrate itself can act as a modulator. Human CYP3A4, for example, shows cooperative kinetics for the 6β-hydroxylation of progesterone, meaning the binding of one progesterone molecule can facilitate the binding of subsequent ones. researchgate.net

Conversely, studies on the human saturated steroid 6α-hydroxylase indicated that its activity was not significantly reduced by a range of known cytochrome P450 inhibitors. mdpi.com This suggests that it may be regulated by different mechanisms or that it belongs to a different class of enzymes not susceptible to these specific modulators. mdpi.com

Mechanistic Biological Roles of 6alpha Hydroxyprogesterone

Role as a Specific Intermediate in Steroidogenic Pathways

Steroidogenesis is the complex biosynthetic process responsible for converting cholesterol into a variety of steroid hormones. nih.gov This process occurs primarily in the adrenal glands, gonads, and placenta, and involves a series of enzymatic reactions catalyzed mainly by cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) enzymes. nih.gov The primary pathways lead to the synthesis of five major classes of steroid hormones: progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.gov

Within these pathways, progesterone (B1679170) and 17α-hydroxyprogesterone (17α-OHP) are critical intermediates. nih.govnih.govwikipedia.org For instance, pregnenolone (B344588) is converted to progesterone, which can then be hydroxylated to form 17α-hydroxyprogesterone. nih.gov This product, 17α-OHP, serves as a key precursor for the production of cortisol in the adrenal glands and for the synthesis of androgens and estrogens. nih.govnih.govwikipedia.org

6alpha-Hydroxyprogesterone itself is not a primary intermediate in the main, classical steroidogenic pathways but is rather understood as a metabolite of progesterone. Its formation represents a modification of the core progesterone structure. The glucuronidation of hydroxysteroids like this compound is a key metabolic step, rendering them more water-soluble for excretion. ibimapublishing.com

Investigation of Potential Modulatory Activities in Specific Cellular Processes (e.g., in non-human models or in vitro systems)

In vitro and non-human model studies have revealed that various hydroxylated progesterone derivatives can exert significant modulatory effects on specific enzymes involved in steroid metabolism. These findings highlight the potential for such metabolites to influence local hormone concentrations and actions.

A notable example involves the progesterone derivatives 11alpha- and 11beta-hydroxyprogesterone, which have been identified as potent inhibitors of the enzyme 11 beta-hydroxysteroid dehydrogenase in in vitro assays. nih.gov In studies using rats, the infusion of these compounds led to a significant elevation in blood pressure, an effect that was dependent on an intact adrenal gland and activation of mineralocorticoid receptors. nih.gov This demonstrates a clear modulatory role in a physiological process within a non-human model. nih.gov

Similarly, research on 1this compound, another isomer, has shown specific inhibitory actions in in vitro systems using human testicular tissue. nih.gov This compound was found to competitively inhibit the activity of C-17-C-20 lyase, an enzyme crucial for androgen formation. nih.gov Furthermore, it non-competitively inhibited the activity of 20alpha-hydroxysteroid dehydrogenase in the testicular cytosol fraction. nih.gov These findings suggest that specific hydroxyprogesterone (B1663944) metabolites can selectively interfere with androgen production at the enzymatic level. nih.gov

Receptor Binding Studies (Mechanistic, not clinical efficacy)

The biological effects of steroids are primarily mediated through their binding to specific receptor proteins. The interaction of this compound and its analogues with these receptors determines the nature and extent of their cellular activity.

The primary targets for progesterone and its derivatives are the progesterone receptors (PR), which are members of the nuclear receptor superfamily. endocrine.org These receptors exist as two main protein isoforms, PR-A and PR-B, which arise from the same gene and can form homodimers (A-A, B-B) or heterodimers (A-B), leading to a diversity of physiological responses. endocrine.orgmdpi.com

While the progesterone receptor is the principal target, cross-reactivity with other steroid hormone receptors can occur. Studies have investigated the interaction of progesterone derivatives with androgen receptors (AR) and glucocorticoid receptors (GR). For example, a study involving 6alpha-methyl-17alpha-hydroxy-progesterone, an analogue of this compound, demonstrated that this compound possesses androgen antagonistic activity and tested positive in a receptor binding assay for the androgen receptor. nih.gov In contrast, the binding of progesterone itself to glucocorticoid receptors is generally weak. nih.gov The natural steroid 17α-hydroxyprogesterone acts as a weak agonist of the progesterone receptor and a very low-potency partial agonist of the glucocorticoid receptor. wikipedia.org

The affinity with which a steroid binds to its receptor is a key determinant of its potency. Competitive binding assays are used to quantify these interactions, often expressed as a relative binding affinity (RBA) compared to the natural hormone.

Research on 17-alpha hydroxyprogesterone caproate (17-OHPC), a synthetic esterified analogue, found its relative binding affinity for both recombinant human progesterone receptor-A and -B was 26-30% that of progesterone. nih.gov This indicates a moderate but significant ability to occupy the progesterone receptor. The table below summarizes key findings on the receptor interactions of hydroxyprogesterone analogues from various studies.

CompoundReceptorInteraction TypeRelative Binding Affinity (RBA)Source
17-alpha Hydroxyprogesterone CaproateProgesterone Receptor (A & B)Agonist26-30% (vs. Progesterone) nih.gov
17α-HydroxyprogesteroneProgesterone ReceptorWeak Agonist- wikipedia.org
17α-HydroxyprogesteroneGlucocorticoid ReceptorVery Weak Partial Agonist- wikipedia.org
6alpha-Methyl-17alpha-hydroxy-progesteroneAndrogen ReceptorAntagonistPositive in binding assay nih.gov
17α-hydroxyprogesteroneMembrane Progesterone Receptor α (mPRα)Agonist~1% (vs. Progesterone) mdpi.com

The binding of a ligand to a nuclear receptor like the progesterone receptor is the first step in a cascade that leads to changes in gene expression. Upon binding to the ligand-binding domain (LBD) of the receptor, the steroid induces a critical conformational change in the receptor's structure. endocrine.orgnih.govfrontiersin.org This structural alteration causes the dissociation of chaperone proteins (like heat shock proteins), which keep the receptor in an inactive state. mdpi.comnih.gov

Following this activation, the receptor dimerizes with another receptor molecule and translocates into the nucleus if it was not already there. mdpi.comfrontiersin.org The ligand-receptor complex then binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. mdpi.com The specific conformation adopted by the receptor determines whether it recruits co-activator or co-repressor proteins, which ultimately dictates whether the target gene's transcription is enhanced or inhibited. endocrine.org

The specific structure of the steroid ligand is crucial in determining the final conformation of the receptor. Crystallographic studies of a related compound, 17-hydroxy-6alpha-methylprogesterone, have shown that substitutions on the steroid's A-ring, such as a 6-alpha-methyl group, can directly influence the ring's conformation. nih.gov This altered shape is believed to be a key factor in inducing the high-affinity binding and subsequent activation of the progesterone receptor. nih.gov

Advanced Analytical Methodologies in 6alpha Hydroxyprogesterone Research

Chromatographic Techniques for Detection and Quantification in Research Samples

Chromatography is the cornerstone of steroid analysis, allowing for the separation of structurally similar compounds. When coupled with mass spectrometry, it provides a powerful tool for unambiguous identification and quantification.

Gas chromatography-mass spectrometry is a well-established and powerful technique for the analysis of steroid hormones. restek.com For the analysis of 6alpha-hydroxyprogesterone, derivatization is a critical step to increase the volatility and thermal stability of the molecule, as well as to improve its chromatographic behavior. restek.com Common derivatization procedures for steroids involve the formation of methyloxime-trimethylsilyl (MO-TMS) ether derivatives. mdpi.com

The analysis is typically performed on a capillary GC column with a low-polarity stationary phase, such as 100% dimethylpolysiloxane, which is capable of withstanding the high temperatures required to elute the derivatized steroids. restek.com The mass spectrometer, often a tandem quadrupole (MS/MS) instrument, is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity, allowing for the detection of trace amounts of the analyte in complex biological matrices. nih.govfrontiersin.org Isotope dilution mass spectrometry, using a deuterated analog of the target compound as an internal standard, is often employed to ensure high accuracy and precision in quantification. scispace.com

Table 1: Exemplary GC-MS Parameters for Steroid Analysis

Parameter Value
Column Sapiens-5MS+ capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Splitless
Derivatization Methyloxime-trimethylsilyl (MO-TMS) ether formation
Ionization Electron Ionization (EI)
MS Detector Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)

Liquid chromatography-tandem mass spectrometry has become the gold standard for steroid analysis in many clinical and research laboratories due to its high specificity, sensitivity, and versatility. nih.govlabcorp.comnih.gov This technique does not typically require derivatization, simplifying sample preparation. Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov

For the analysis of this compound, reversed-phase chromatography is commonly employed, using a C18 or C8 column. nih.govprotocols.io The mobile phase usually consists of a gradient mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with additives such as formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization efficiency. protocols.io Detection is achieved with a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the analyte and its isotopically labeled internal standard. nih.govresearchgate.net

Table 2: Typical LC-MS/MS Conditions for Hydroxyprogesterone (B1663944) Analysis

Parameter Value
LC System ACQUITY UPLC I-Class
Column CORTECS UPLC C18, 1.6 µm, 2.1 × 50 mm
Mobile Phase A Water with 0.05 mM ammonium fluoride
Mobile Phase B Methanol
Flow Rate Gradient elution
Injection Volume 20 µL
MS System Xevo TQ-S micro Mass Spectrometer
Ionization Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that has been widely used for the determination of various steroid hormones, including progesterone (B1679170) and its hydroxylated metabolites. dss.go.thjyoungpharm.org While often superseded by the more sensitive and specific LC-MS/MS, HPLC with ultraviolet (UV) or fluorescence detection remains a valuable tool in certain research applications. dss.go.th

The separation is typically achieved on a reversed-phase column (e.g., C18) with an isocratic or gradient mobile phase of methanol or acetonitrile and water. jyoungpharm.org For UV detection, the wavelength is set to the absorbance maximum of the steroid, typically around 240-254 nm. jyoungpharm.org To enhance sensitivity, pre-column derivatization with a fluorescent tag can be employed, followed by fluorescence detection. dss.go.th

Table 3: HPLC Method Parameters for Progesterone Analysis

Parameter Value
Column Linchrocart C18
Mobile Phase Methanol - Water (80:20, v/v)
Flow Rate 1 mL/min
Detection UV at 254 nm
Retention Time 6.39 min (for Progesterone)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis and separation of steroids. analis.com.myfishersci.com It is particularly useful for screening multiple samples simultaneously and for monitoring the progress of chemical reactions. analis.com.my For the separation of this compound, normal-phase TLC on silica (B1680970) gel plates is commonly used. researchgate.net

A variety of solvent systems (mobile phases) can be employed to achieve the desired separation of steroids with different polarities. analis.com.my After development, the spots are visualized, for instance, by spraying the plate with a sulfuric acid-methanol mixture and heating, which induces characteristic colored spots under visible or UV light. analis.com.my While primarily a qualitative technique, quantitative analysis can be performed using densitometry or by coupling TLC with other analytical methods. nih.govresearchgate.net

Sample Preparation Strategies for Diverse Biological Matrices in Research

The effective extraction and purification of this compound from complex biological matrices such as plasma, serum, and urine are crucial for obtaining reliable and accurate analytical results. biotage.com The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This classic method involves partitioning the analyte between the aqueous sample and an immiscible organic solvent.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed in a cartridge to selectively adsorb the analyte from the sample, while interfering substances are washed away. The analyte is then eluted with a small volume of solvent. nih.gov This technique is widely used for its efficiency and ability to concentrate the analyte.

Supported Liquid Extraction (SLE): SLE is a newer technique that combines the principles of LLE with the convenience of a solid support. The aqueous sample is absorbed onto an inert solid support, and the analyte is then eluted with an organic solvent. protocols.io

Protein Precipitation (PPT): For plasma or serum samples, proteins are often precipitated by adding an organic solvent like acetonitrile. The supernatant, containing the analyte, is then further processed. biotage.com

Stir Bar Sorptive Extraction (SBSE): This method uses a magnetic stir bar coated with a sorbent material, such as polydimethylsiloxane (B3030410) (PDMS), to extract analytes from a sample. The analytes are then desorbed from the stir bar for analysis. nih.gov

Application of Isotopic Labeling and Tracer Studies in Metabolic Flux Analysis

Isotopic labeling is a powerful tool for elucidating the metabolic fate of this compound. In these studies, a stable isotope-labeled version of the compound (e.g., containing deuterium (B1214612) or carbon-13) is introduced into a biological system. The labeled compound and its metabolites can then be traced and quantified using mass spectrometry-based techniques.

This approach is central to:

Isotope Dilution Mass Spectrometry (IDMS): As mentioned earlier, the use of a stable isotope-labeled internal standard is the basis for highly accurate quantification by GC-MS and LC-MS/MS. scispace.com By adding a known amount of the labeled standard to the sample at the beginning of the analytical procedure, any sample loss during preparation is compensated for, leading to very precise measurements.

Metabolic Flux Analysis: By tracking the appearance of the isotopic label in various downstream metabolites, researchers can map the metabolic pathways of this compound and determine the rates of conversion between different steroids. This provides valuable insights into the dynamics of steroid metabolism in both normal and pathological states.

The use of these advanced analytical methodologies is indispensable for advancing our understanding of the biochemistry and physiology of this compound.

Development of High-Throughput Screening Assays for Research Purposes

The investigation of this compound and related steroid hormones has been significantly advanced by the development of high-throughput screening (HTS) assays. These methodologies enable the rapid and simultaneous analysis of numerous samples, which is crucial for screening large chemical libraries for their effects on steroidogenesis and for efficiently processing samples in large-scale research studies. The primary HTS methodologies developed for steroid research fall into two main categories: cell-based assays that measure hormone production and analytical assays designed for rapid quantification.

Cell-Based High-Throughput Steroidogenesis Assays

A cornerstone of HTS in endocrine research is the H295R steroidogenesis assay. nih.govnih.gov This assay utilizes the H295R human adrenocortical carcinoma cell line, which expresses the majority of key enzymes required for the steroidogenic pathway. nih.govmds-usa.com This characteristic allows the cells to produce a wide array of steroid hormones, including progestagens, corticosteroids, androgens, and estrogens, making it an ideal in vitro model to screen for chemicals that may disrupt hormone production. nih.govnih.gov

The high-throughput adaptation of this assay, often conducted in 96-well plate formats, involves exposing the H295R cells to a range of concentrations of test compounds. oup.com Following an incubation period, the cell culture medium is collected, and the levels of various steroid hormones are quantified, typically using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.com This analytical endpoint provides a detailed profile of the steroidogenic output, allowing researchers to identify specific enzymes or pathways that may be inhibited or induced by the test chemical. nih.gov The U.S. Environmental Protection Agency's ToxCast program, for example, has utilized a high-throughput H295R assay to screen thousands of chemicals for their potential effects on the endocrine system. nih.govnih.gov

Table 1: Key Features of the High-Throughput H295R Steroidogenesis Assay

Feature Description
Cell Line H295R (Human Adrenocortical Carcinoma)
Primary Application Screening chemicals for potential to disrupt steroid hormone biosynthesis. nih.govmds-usa.com
Measured Analytes A comprehensive panel of steroid hormones, including progestagens, glucocorticoids, androgens, and estrogens. nih.govnih.gov
Detection Method High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govoup.com
Format Typically 96-well plates to enable simultaneous processing of many samples. oup.comtecan.com

High-Throughput Analytical Assays for Steroid Quantification

Alongside cell-based methods, significant progress has been made in developing high-throughput analytical assays for the direct quantification of steroids like this compound in biological matrices. These methods are essential for clinical research and metabolomics studies that require the processing of a large number of samples. The predominant technology in this area is LC-MS/MS, valued for its high specificity and sensitivity. endocrine-abstracts.orgchromatographytoday.com

To achieve high throughput, the sample preparation process is automated. sigmaaldrich.com Techniques such as solid-phase extraction (SPE) or supported liquid extraction (SLE) are performed in 96-well plate formats, which significantly reduces sample handling time and improves reproducibility. endocrine-abstracts.orgnih.govacs.org Robotic liquid handling systems are often employed to automate pipetting, extraction, and transfer steps. tecan.com

Following extraction, rapid chromatographic methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC), are used to separate the steroids in a few minutes before detection by the mass spectrometer. lcms.cz These validated methods allow for the accurate and precise measurement of a panel of multiple steroid hormones from a single, small-volume sample. nih.gov

Table 2: Example Performance Metrics for a High-Throughput Steroid LC-MS/MS Assay

Parameter Value/Description
Sample Matrix Human Plasma or Serum. endocrine-abstracts.orgnih.gov
Sample Preparation Automated Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) in 96-well plates. endocrine-abstracts.orgsigmaaldrich.com
Total Run Time As low as 16-22 minutes for a panel of multiple steroids. endocrine-abstracts.org
Lower Limit of Quantification (LOQ) Typically in the picogram to low nanogram per milliliter range (e.g., 0.025–0.500 ng/mL).
Precision (CV%) Generally below 15-20%.
Extraction Recovery Often in the range of 73.5% to 111.9%.

The development of these HTS assays has been instrumental in advancing the study of this compound and other steroids. They provide the necessary tools to perform large-scale screening campaigns, to characterize the mechanisms of endocrine-disrupting chemicals, and to conduct extensive clinical and metabolic studies with greater efficiency and robustness.

Chemical Synthesis and Derivatization of 6alpha Hydroxyprogesterone for Research

Laboratory Synthesis Protocols for 6alpha-Hydroxyprogesterone

The laboratory synthesis of this compound typically starts from progesterone (B1679170) and involves the introduction of a hydroxyl group at the C-6alpha position. A common strategy involves the formation of a more reactive intermediate, such as a steroid diene, followed by stereoselective oxidation. While microbial hydroxylation can also produce this compound, chemical synthesis provides a controlled route to the target molecule and its isomers.

A general protocol for the 6-hydroxylation of 4-ene-3-keto steroids, which can be adapted for the synthesis of this compound, proceeds through the formation of a 3,5-diene intermediate. nih.govresearchgate.net This method allows for the introduction of the hydroxyl group at the C-6 position, yielding both the alpha and beta epimers, which then require separation.

Key Synthesis Steps:

Enol Ether Formation: Progesterone is reacted with an orthoformate, such as methyl orthoformate, in the presence of an acid catalyst to form the 3-methoxy-pregna-3,5-diene. This step protects the C-3 ketone and creates a double bond between C-5 and C-6, activating the C-6 position for oxidation.

Oxidation: The resulting diene is then oxidized. This can be achieved through two primary methods:

Peroxy-acid Oxidation: Treatment with an organic peroxy-acid, like 3-chloroperbenzoic acid (m-CPBA), leads to the formation of a 5,6-epoxide.

Autoxidation: Exposure to oxygen (air) can also be used to introduce the hydroperoxy group, which is subsequently reduced.

Hydrolysis and Isomer Separation: The intermediate from the oxidation step is hydrolyzed under acidic conditions to regenerate the 4-ene-3-keto system and reveal the C-6 hydroxyl group. This process typically yields a mixture of 6alpha- and 6beta-hydroxyprogesterone (B139454). The yield of the 6beta-hydroxylated steroid is often higher with autoxidation compared to peracid oxidation. nih.gov

Purification: The final step involves the separation of the 6alpha- and 6beta-isomers, which is usually accomplished using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). nih.gov

The characterization of the final product and differentiation from its beta isomer are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.gov

Synthesis of Labeled this compound Analogues for Research Tracers

Radiolabeled analogues of this compound are indispensable tools for a variety of research applications, including metabolic studies, receptor binding assays, and radioimmunoassays. The isotopes most commonly incorporated are tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The synthesis of these labeled compounds requires specialized techniques to introduce the isotope at a specific and stable position within the molecule.

Tritium (³H) Labeling: Tritium labeling is often achieved by the reduction of an unsaturated precursor with tritium gas or a tritiated reducing agent. mdpi.comvitrax.com For steroids structurally similar to this compound, such as its 6alpha-methyl derivative, catalytic tritiation is a documented method. For instance, [³H]Medroxyprogesterone acetate (B1210297) was synthesized by the selective catalytic reduction of the corresponding Δ¹-olefinic bond with tritium gas. nih.gov A similar strategy could be applied to a precursor of this compound containing a suitable double bond. Another approach involves the catalytic hydrogenation of a 1,2-dehydro precursor with gaseous tritium, which has been used for related 6alpha-methyl steroids. researchgate.net

Carbon-14 (¹⁴C) Labeling: Carbon-14 labeling is generally more complex as it often requires a multi-step chemical synthesis starting from a simple ¹⁴C-labeled precursor, such as barium [¹⁴C]-carbonate or [¹⁴C]-acetic anhydride. manufacturingchemist.comselcia.com For example, [¹⁴C]Medroxyprogesterone acetate was synthesized via the acetylation of its precursor, 6alpha-methyl-17alpha-hydroxyprogesterone, using [¹⁴C]acetic anhydride. nih.gov This places the ¹⁴C label in the acetyl group. To incorporate the label into the steroid backbone, a total synthesis approach starting from a simple ¹⁴C-containing building block would be necessary, which is a significantly more involved process. selcia.com

The synthesis of labeled compounds aims for high specific activity and radiochemical purity, which are verified by techniques like HPLC with radio-detection and mass spectrometry. vitrax.comnih.gov

IsotopeLabeling Precursor ExampleLabeling Reaction ExampleApplication
Tritium (³H) 6alpha-Methyl-17alpha-hydroxy-pregn-1,4-diene-3,20-dione acetateCatalytic reduction with ³H₂ gasReceptor binding assays, Metabolism studies
Carbon-14 (¹⁴C) [¹⁴C]Acetic anhydrideAcetylation of a hydroxyl precursorMass balance studies, Pharmacokinetics

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Chemical derivatization is a key strategy for improving the analytical properties of steroids like this compound, particularly for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. The primary goals of derivatization are to increase volatility, enhance thermal stability, and improve ionization efficiency, leading to greater sensitivity and more reliable quantification. researchgate.net

Silylation for GC-MS Analysis: For GC-MS, the most common derivatization technique for hydroxylated steroids is silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.net This reduces the polarity of the molecule and makes it more volatile.

A validated protocol for the analysis of hydroxylated progesterone metabolites, including this compound, involves derivatization with a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 10% Trimethylchlorosilane (TMCS). researchgate.net The reaction conditions, such as temperature and time, are optimized to ensure complete derivatization of the hydroxyl groups while minimizing unwanted side reactions, like the formation of a TMS ether on the 3-keto group. researchgate.net

Derivatization for LC-MS Analysis: While LC-MS can often analyze underivatized steroids, derivatization can significantly enhance sensitivity, especially for low-concentration metabolites. This is often achieved by introducing a permanently charged or easily ionizable moiety into the molecule. For steroids with a ketone group, derivatization with reagents like Girard's reagent T or P can form a hydrazone derivative that carries a fixed positive charge, greatly improving ionization efficiency in positive-ion electrospray ionization (ESI) mode. dicp.ac.cn This approach has been successfully used for the analysis of 17-hydroxyprogesterone and could be applied to this compound. dicp.ac.cn

Derivatization ReagentAnalytical TechniquePurposeResulting Derivative
BSTFA + TMCS GC-MSIncrease volatility and thermal stabilityTrimethylsilyl (TMS) ether
MTBSTFA GC-MSForms stable derivativestert-Butyldimethylsilyl (TBDMS) ether
Girard's Reagent P/T LC-MS/MSIntroduce a fixed positive charge for enhanced ESI sensitivityHydrazone
MPPZ LC-MS/MSAdd a readily-charged group for enhanced ESI sensitivityPiperazine derivative

Preparation of Structural Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of structural analogues of this compound is crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how specific structural modifications affect the biological activity of the molecule, such as its binding affinity to steroid receptors or its metabolic stability. By systematically altering the steroid's structure, researchers can identify key pharmacophoric features.

Methyl Group Substitution: One of the most studied modifications is the introduction of a methyl group. The synthesis of 6alpha-methyl-17alpha-hydroxyprogesterone is a key example. This analogue is an intermediate in the synthesis of Medroxyprogesterone Acetate (MPA). google.com Studies have shown that the addition of a 6alpha-methyl group can significantly alter biological activity. For instance, while 17alpha-hydroxyprogesterone has minimal glucocorticoid activity, the addition of a 6alpha-methyl group confers potent glucocorticoid activity. semanticscholar.org X-ray crystallography analysis of 17-hydroxy-6alpha-methylprogesterone has been used to compare its A-ring conformation to other progesterone derivatives, revealing that the 6alpha-methyl group alone is not sufficient to cause the A-ring inversion seen in the highly active MPA. msu.edu

Constrained Analogues: To probe the conformational requirements of receptor binding sites, constrained analogues are often synthesized. An example is the preparation of 6,19-cyclopregnanes . These molecules, where the C-6 and C-19 positions are linked, create a more rigid structure. The synthesis involves an intramolecular alkylation of a precursor with a 19-mesylate group. manufacturingchemist.com Studies on these constrained analogues have shown that they can displace dexamethasone (B1670325) from glucocorticoid receptors, providing insights into the spatial orientation required for receptor interaction. manufacturingchemist.com

Other Modifications: SAR studies can also involve synthesizing analogues with modifications at other positions of the steroid nucleus or the side chain to probe interactions with target proteins like receptors or enzymes. nih.gov For example, synthesizing various 6-substituted androst-4-ene analogues has been used to explore the active site of the aromatase enzyme. nih.gov

Analogue NameStructural ModificationPurpose of Synthesis (SAR)
6alpha-Methyl-17alpha-hydroxyprogesterone Addition of a methyl group at C-6alpha and a hydroxyl at C-17alphaTo study the effect of alkyl substitution on glucocorticoid and progestogenic activity. semanticscholar.org
6,19-Cycloprogesterone Formation of a cyclopropane (B1198618) ring between C-6 and C-19To create a conformationally constrained analogue to probe receptor binding requirements. manufacturingchemist.com
6alpha- and 6beta-Methylandrostenediones Addition of a methyl group at C-6To serve as catalytic probes for the active site of the aromatase enzyme. nih.gov

Comparative Biochemistry and Phylogenetics of 6 Hydroxysteroid Metabolism

Cross-Species Comparison of 6alpha-Hydroxylation Pathways and Enzymes

The metabolic pathway of 6α-hydroxylation, while less common than its 6β-hydroxylation counterpart, is observed across different biological kingdoms, including bacteria, fungi, and mammals. This process is primarily catalyzed by a diverse group of enzymes, predominantly belonging to the cytochrome P450 (CYP) superfamily. mdpi.com These heme-containing monooxygenases are capable of introducing a hydroxyl group onto the steroid nucleus with high regio- and stereoselectivity. mdpi.com

In bacteria, the capacity for 6α-hydroxylation of steroids has been identified, notably in thermophilic species. For instance, the moderate thermophile Bacillus thermoglucosidasius has been shown to transform progesterone (B1679170) into both 6α- and 6β-hydroxyprogesterone. nih.govresearchgate.net This transformation is catalyzed by a cytochrome P-450 monooxygenase enzyme. nih.gov This was the first report of bacterial 6α-hydroxylation of steroids. nih.govresearchgate.net

Fungal species are also well-known for their steroid transformation capabilities. While 6β- and 11α-hydroxylations are more frequently documented, 6α-hydroxylation is a rarer activity confined to a few filamentous fungi. mdpi.com

In mammals, the enzymatic machinery for 6α-hydroxylation varies. Studies in rats have identified specific cytochrome P-450 isozymes responsible for this reaction. For example, out of eleven purified rat hepatic cytochrome P-450 isozymes, only P-450a was found to catalyze the formation of 6α-hydroxyprogesterone from progesterone. cnjournals.com

In humans, the 6α-hydroxylation of steroids appears to be carried out by specialized enzymes that may differ from the typical P450s that metabolize δ-4-3-ketosteroids. A distinct saturated steroid 6α-hydroxylase has been identified in extrahepatic tissues which metabolizes 5α-pregnan-3α-ol-20-one and 5α-pregnan-3β-ol-20-one. nih.gov This enzyme's activity is not significantly inhibited by typical cytochrome P450 inhibitors, suggesting it is not a conventional P450 enzyme. nih.gov

The following table provides a summary of the enzymes and pathways involved in 6α-hydroxylation in different species.

Species/OrganismEnzyme Family/NameSubstrate(s)Product(s)Key Findings
Bacillus thermoglucosidasiusCytochrome P-450Progesterone6α-Hydroxyprogesterone, 6β-HydroxyprogesteroneFirst report of bacterial 6α-hydroxylation of steroids. nih.govresearchgate.net
Rat (hepatic)Cytochrome P-450aProgesterone6α-HydroxyprogesteroneP-450a is the specific isozyme for this reaction among those tested. cnjournals.com
Human (extrahepatic)Saturated steroid 6α-hydroxylase5α-pregnan-3β-ol-20-one, 5α-pregnan-3α-ol-20-one3β/α,6α-dihydroxy-5α-pregnan-20-onesEnzyme is distinct from cytochrome P450s that hydroxylate δ-4-3-ketosteroids. nih.gov

Evolutionary Aspects of Steroid 6-Hydroxylase Enzymes

The evolution of steroid hydroxylases is a story of gene duplication, diversification, and adaptation. These enzymes are part of the vast cytochrome P450 (CYP) superfamily, which is found in all domains of life and is characterized by its remarkable functional diversity. mdpi.comnih.gov The evolutionary origins of CYPs are thought to be in prokaryotic organisms, with subsequent extensive gene duplication and functional diversification in eukaryotes. mdpi.com

Phylogenetic analyses of steroidogenic CYPs, such as CYP11, CYP17, and CYP19, suggest a sequential origin of these enzymes in the deuterostome lineage. nih.gov It is believed that xenobiotic-metabolizing CYPs are the ancestors of steroidogenic CYPs. nih.gov The evolution of these enzyme families has been crucial for the development of complex endocrine systems in vertebrates, enabling the biosynthesis of a wide array of steroid hormones. nih.gov

The evolution of specific steroid hydroxylases, including those with 6-hydroxylase activity, is a result of selective pressures that have shaped their substrate specificity and regioselectivity. The CYP109 family of enzymes, for example, is highly populated in bacteria and is believed to have been transferred to archaea via horizontal gene transfer, leading to the evolution of P450s in that domain. mdpi.com The active sites of these enzymes are large, flexible, and dynamic, allowing them to accommodate various substrates. mdpi.com The specific amino acid residues within the binding pocket influence the orientation of the steroid substrate, thereby determining the site of hydroxylation. mdpi.com

The development of 6-hydroxylase activity likely arose from mutations within the active sites of ancestral P450s that altered their regioselectivity. This process of directed evolution, both natural and laboratory-induced, can dramatically shift the preferred position of hydroxylation. researchgate.netacs.org For example, minor changes in the amino acid sequence can switch a P450 from a 15β-hydroxylase to a predominantly 11α-hydroxylase. researchgate.net This highlights the molecular plasticity of CYP enzymes and provides a model for how new specificities, such as 6α-hydroxylation, could have evolved.

Evolutionary AspectDescriptionImplication for 6-Hydroxylases
Ancestral Origin Steroidogenic CYPs are believed to have evolved from xenobiotic-metabolizing CYPs in prokaryotes. mdpi.comnih.gov6-Hydroxylase activity likely emerged from ancestral enzymes with broader substrate specificities.
Gene Duplication & Diversification Extensive gene duplication events in the CYP superfamily have led to a vast array of enzymes with different functions. mdpi.comnih.govThis provided the genetic raw material for the evolution of specialized 6-hydroxylases.
Horizontal Gene Transfer Some P450 families, like CYP109, have been transferred between domains of life (e.g., from bacteria to archaea). mdpi.comThis could have facilitated the spread and adaptation of steroid-metabolizing capabilities, including 6-hydroxylation.
Active Site Evolution Mutations in the amino acid residues of the active site control substrate binding and regioselectivity of hydroxylation. mdpi.comSpecific mutations in ancestral P450s would have been selected for to confer efficient and selective 6-hydroxylation activity.
Directed Evolution Both natural selection and laboratory experiments demonstrate that P450 regioselectivity can be significantly altered through minimal mutations. researchgate.netacs.orgThis provides a plausible mechanism for the evolutionary emergence of 6-hydroxylases from enzymes with different positional preferences.

Comparative Analysis of 6alpha-Hydroxyprogesterone with Other Hydroxylated Progestogens (e.g., 6beta-hydroxyprogesterone (B139454), 17alpha-hydroxyprogesterone)

Progesterone can be hydroxylated at various positions on its steroid nucleus, leading to a variety of metabolites with different biological properties. Among the most studied are 6α-hydroxyprogesterone, 6β-hydroxyprogesterone, and 17α-hydroxyprogesterone.

6β-Hydroxyprogesterone is a well-known human metabolite of progesterone. nih.gov Its formation is primarily catalyzed by CYP3A4, a major drug-metabolizing enzyme in the human liver. researchgate.net The 6β-hydroxylation of many other steroids, including cortisol and testosterone, is also predominantly carried out by CYP3A4. researchgate.net This hydroxylation is generally more common than 6α-hydroxylation in many biological systems.

17α-Hydroxyprogesterone (17α-OHP) is a crucial intermediate in the biosynthesis of several essential steroid hormones. pharmacompass.com It is formed from progesterone by the action of 17α-hydroxylase (CYP17A1). pharmacompass.commdpi.com 17α-OHP serves as a precursor for the synthesis of cortisol (via 21-hydroxylase and 11β-hydroxylase) and androgens like androstenedione (B190577) (via 17,20-lyase activity of CYP17A1). mdpi.com While it has weak progestogenic activity itself, its primary role is that of a biosynthetic precursor. pharmacompass.com

6α-Hydroxyprogesterone , as previously discussed, is a relatively rare metabolite. Its production is catalyzed by specific enzymes that differ from those responsible for 6β- and 17α-hydroxylation. For instance, in rats, P-450a is specific for 6α-hydroxylation of progesterone, while other P450s handle 6β-hydroxylation. cnjournals.com The biological role of 6α-hydroxyprogesterone is less well-defined compared to its 6β- and 17α-isomers, but its formation represents a distinct metabolic pathway for progesterone.

The table below offers a comparative overview of these three hydroxylated progestogens.

Feature6α-Hydroxyprogesterone6β-Hydroxyprogesterone17α-Hydroxyprogesterone
Position of Hydroxylation C6αC6βC17α
Key Enzyme(s) Species-specific (e.g., P-450a in rats, bacterial CYPs). nih.govcnjournals.com A distinct non-P450 enzyme in human extrahepatic tissues. nih.govPrimarily CYP3A4 in humans. researchgate.netCYP17A1 (17α-hydroxylase). pharmacompass.commdpi.com
Relative Prevalence Relatively rare metabolite. mdpi.comCommon metabolite in humans and other species. nih.govresearchgate.netKey intermediate in steroid biosynthesis. pharmacompass.com
Primary Biological Role Metabolic product of progesterone; specific functions not fully elucidated.Major metabolite of progesterone, often used as a marker for CYP3A4 activity. researchgate.netEssential precursor for the synthesis of glucocorticoids (e.g., cortisol) and androgens. pharmacompass.commdpi.com
Metabolic Pathway Represents a minor pathway of progesterone metabolism in many species.A major pathway of progesterone metabolism, particularly in the liver. researchgate.netA central pathway in steroidogenic tissues like the adrenal glands and gonads. mdpi.com

Emerging Research Areas and Future Directions

Application of Omics Technologies (e.g., Steroidomics, Metabolomics) for Comprehensive Profiling of 6alpha-Hydroxyprogesterone and its Metabolites

The advent of "omics" technologies, particularly steroidomics and metabolomics, is revolutionizing the study of steroid hormones like this compound. These high-throughput analytical approaches allow for the simultaneous measurement of a vast array of steroids and other metabolites in biological samples, providing a comprehensive snapshot of the metabolic state, or "metabolome". nih.gov This is a significant leap from traditional methods that measure only a single or a few compounds at a time.

Steroidomics, a specialized branch of metabolomics, focuses specifically on the global, quantitative assessment of steroids. researchgate.netresearchgate.net By applying techniques like ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS), researchers can create detailed steroid profiles from various biological matrices. nih.gov This enables the precise quantification of not only this compound but also its precursors, downstream metabolites, and isomers, offering a dynamic view of the metabolic pathways in which it participates. metwarebio.com The integration of these multi-omics datasets provides a more holistic understanding of biological systems and can lead to the identification of new biomarkers. nih.gov

The application of these technologies is crucial for understanding the subtle variations in this compound metabolism that may occur in different physiological or pathological states. For instance, untargeted and large-scale targeted metabolomics can reveal significant alterations in metabolite levels, providing clues about dysregulated metabolic pathways. nih.gov By generating comprehensive profiles, researchers can identify novel biomarkers and gain a deeper understanding of the complex interplay of steroid hormones. nih.govresearchgate.net This "supra-omic" approach offers a real-time functional readout of cellular activity, as metabolite concentrations directly reflect biochemical perturbations. nih.gov

Table 1: Key Omics Technologies for this compound Research

TechnologyDescriptionApplication to this compound
Steroidomics A targeted or untargeted approach within metabolomics focused on the global analysis of steroids in a biological system.Comprehensive profiling of this compound, its precursors (e.g., progesterone), and its downstream metabolites. Identification of metabolic shifts in response to stimuli.
Metabolomics The large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. nih.govPlacing this compound within the broader metabolic context; understanding its interaction with other metabolic pathways (e.g., glucose, lipid metabolism). nih.gov
Transcriptomics The study of the complete set of RNA transcripts (the transcriptome) that are produced by the genome under specific circumstances.Identifying genes encoding for enzymes involved in this compound synthesis and catabolism (e.g., CYPs) and understanding their transcriptional regulation.
Proteomics The large-scale study of proteins, particularly their structures and functions.Quantifying the expression levels of key enzymes (e.g., 6alpha-hydroxylase) and investigating post-translational modifications that may affect their activity.
Multi-Omics Integration An integrated approach combining data from different omics platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) to provide a holistic view of a biological system. nih.govLinking genetic variations to enzyme function, metabolite levels, and ultimately to the physiological role of this compound. nih.gov

Integration of Computational Approaches in Studying this compound

Computational methods are becoming indispensable for deciphering the complex biology of this compound. These in silico approaches complement experimental work by providing detailed insights into molecular interactions and metabolic systems.

Molecular dynamics (MD) simulations are powerful computational tools that allow researchers to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound, MD simulations can be used to model the interaction between progesterone (B1679170) (the substrate) and the active site of the 6alpha-hydroxylase enzyme, which is typically a member of the cytochrome P450 (CYP) superfamily. uni-saarland.de

These simulations provide a dynamic, atomic-level view of how the substrate binds to the enzyme, the conformational changes that occur in both molecules during the interaction, and the energetic factors that govern the catalytic process. biorxiv.orgtum.de By understanding these interactions, researchers can gain insights into the enzyme's substrate specificity and the mechanism of hydroxylation. For example, simulations can help identify key amino acid residues in the active site that are critical for binding and catalysis. science.gov This information is invaluable for interpreting the functional consequences of genetic variations in the enzyme.

The synthesis and degradation of this compound are part of a larger, interconnected network of metabolic reactions. Computational modeling of these metabolic networks provides a framework for understanding their systemic behavior. nih.gov Constraint-based modeling, for instance, uses stoichiometric and thermodynamic information to predict metabolic flux distributions under different conditions. frontiersin.orgplos.org

Investigating the Influence of Genetic Variations on 6alpha-Hydroxylase Activity

The activity of the enzymes responsible for 6alpha-hydroxylation, primarily members of the CYP3A subfamily, can vary significantly among individuals, and genetic variations are a major contributing factor. nih.gov Research in this area aims to connect specific genetic polymorphisms, such as single nucleotide polymorphisms (SNPs), to differences in enzyme function and, consequently, to variations in this compound levels.

The CYP3A4 and CYP3A5 enzymes are key players in the metabolism of many endogenous compounds, including steroids. nih.govresearchgate.net SNPs in the genes encoding these enzymes can lead to altered enzymatic activity. For example, some variants are associated with decreased enzyme function, while others may lead to increased activity. nih.gov Studying these polymorphisms is critical for understanding interindividual differences in steroid metabolism. While some studies have not found a direct link between certain CYP3A4 and CYP3A5 polymorphisms and the plasma concentrations of related progestins, the complexity of metabolic pathways suggests that multiple genetic and non-genetic factors are likely involved. nih.govdrugbank.com

Furthermore, other CYP enzymes, such as CYP2C8, are also involved in steroid hydroxylation. researchgate.net Genetic variations in CYP2C8 have been shown to impact the 6alpha-hydroxylase activity for certain substrates. researchgate.netnih.gov Identifying and functionally characterizing these genetic variants in the context of this compound can help explain individual differences in steroid profiles and potential physiological consequences.

Table 2: Examples of Genetic Polymorphisms Affecting Hydroxylase Activity

GenePolymorphism (Allele)Effect on Enzyme ActivityReference
CYP3A4 CYP3A422 (rs35599367)Decreased enzymatic activity nih.gov
CYP3A5 CYP3A53 (rs776746)Decreased enzymatic activity nih.gov
CYP3A4 CYP3A41G (rs2242480)Increased enzymatic activity nih.gov
CYP2C8 CYP2C83Decreased paclitaxel (B517696) 6alpha-hydroxylase activity researchgate.netscielo.br
CYP2C8 CYP2C8*4Potentially lower paclitaxel 6alpha-hydroxylase activity researchgate.net

Elucidating the Complete Regulatory Network Governing this compound Homeostasis

The concentration of this compound in the body is tightly controlled through a complex regulatory network that maintains homeostasis. This network involves feedback loops, transcriptional control of metabolic enzymes, and interactions with other signaling pathways. A key goal of future research is to fully elucidate this intricate regulatory system.

Gene regulatory networks (GRNs) are at the core of this control, dictating the expression levels of the enzymes involved in the synthesis and breakdown of this compound. plos.orgresearchgate.net For example, the expression of CYP genes can be induced or repressed by various nuclear receptors in response to both endogenous and exogenous signals. Understanding how these transcription factors and regulatory elements work together to control the flux through the 6alpha-hydroxylation pathway is essential. arxiv.org

Homeostasis is achieved when the system can maintain a stable output despite external fluctuations. researchgate.net In the context of this compound, this means keeping its levels within a narrow physiological range. Mathematical modeling of these regulatory networks can help to identify the key design principles that ensure robust homeostasis. arxiv.orgnih.gov By integrating data from transcriptomics, proteomics, and metabolomics, researchers can build more comprehensive models that capture the dynamic interplay between genes, proteins, and metabolites in the regulation of this compound.

Identification of Novel Biological Interactions and Signaling Pathways (mechanistic, non-clinical)

While this compound is primarily known as a metabolite of progesterone, emerging research is exploring the possibility that it may have its own distinct biological activities and participate in novel signaling pathways. This research is non-clinical and focuses on uncovering fundamental biological mechanisms.

Studies have shown that progesterone and its hydroxylated derivatives can have diverse biological effects. For instance, progesterone and 17alpha-hydroxyprogesterone have been shown to stimulate calcium influx in human sperm, suggesting a role in fertilization that is independent of the classical nuclear progesterone receptor. nih.gov It is plausible that this compound could also interact with novel receptors or signaling molecules.

The metabolism of steroids by cytochrome P450 enzymes can lead to the formation of novel biologically active sterols. researchgate.net Investigating whether this compound or its subsequent metabolites can modulate the activity of nuclear receptors, ion channels, or other signaling proteins is an active area of inquiry. Uncovering such interactions would open up new avenues for understanding the full spectrum of progestin biology and could reveal previously unknown regulatory roles for this steroid metabolite. Non-clinical studies are essential to explore potential embryo-fetal toxicity signals that may arise from progestins like 17alpha-hydroxyprogesterone caproate, a derivative of a related compound. nih.gov

Unanswered Questions and Prospective Avenues for Scholarly Inquiry

The field of steroid hormone research, while extensive, still contains significant gaps in understanding, particularly concerning the specific roles and mechanisms of action of progesterone metabolites such as this compound. While much of the research has centered on progesterone itself and its more prominent derivatives like 17alpha-hydroxyprogesterone caproate (17-OHPC) and allopregnanolone, the unique contributions and therapeutic potential of this compound remain a nascent area of investigation. This section will delineate the key unanswered questions and suggest future research directions that could illuminate the biological significance of this compound.

A primary unanswered question revolves around the precise mechanism of action of this compound. While it is known to be a progestin, the specifics of its interaction with progesterone receptors (PR-A and PR-B) and other potential cellular targets are not well-defined. wikipedia.orgoup.com Future research should aim to fully elucidate the molecular pathways through which this compound exerts its effects. mdpi.com An emerging area of interest is the immunomodulatory role of progestogens. mdpi.com Studies on 17-OHPC have suggested a possible mechanism involving the enhancement of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.gov A crucial avenue for future inquiry is whether this compound shares this immunomodulatory capacity and, if so, to what extent.

Prospective Research Questions:

How does the 6-alpha hydroxyl group alter the binding affinity and activation of progesterone receptor isoforms compared to progesterone?

Does this compound interact with membrane progesterone receptors (mPRs) and what are the downstream signaling consequences? frontiersin.org

Can this compound modulate immune cell responses, particularly the shift from a pro-inflammatory Th1 to an anti-inflammatory Th2 cytokine profile? mdpi.com

The metabolism of this compound represents another significant knowledge gap. The metabolic fate of progesterone is complex, involving multiple enzymatic pathways that produce a variety of bioactive metabolites. nih.gov The enzymes responsible for the 6-alpha hydroxylation of progesterone and the subsequent metabolic transformations of this compound are not fully characterized. The cytochrome P450 (CYP) enzyme superfamily, particularly CYP3A4, CYP3A5, and CYP3A7, is known to be involved in progesterone metabolism, including the formation of 6beta-hydroxyprogesterone (B139454). wikipedia.orgmdpi.com However, the specific isozymes responsible for the 6-alpha configuration and their regulation are areas ripe for investigation.

Enzyme SuperfamilyKnown Role in Progesterone MetabolismPotential Research Focus for this compound
Cytochrome P450Hydroxylation at various positions (e.g., 6β, 16α, 21) mdpi.comIdentification of specific CYP isozymes responsible for 6-alpha hydroxylation and their tissue-specific expression.
Aldo-Keto ReductasesReduction of progesterone to various pregnanolones. zen-bio.comInvestigation into whether this compound is a substrate for these enzymes and the biological activity of its reduced metabolites.
UDP-Glucuronosyltransferases (UGTs)Conjugation for excretion. helsinki.fiCharacterization of the glucuronidation pathways for this compound and its metabolites to understand its pharmacokinetic profile.

A further prospective avenue of scholarly inquiry is the exploration of the therapeutic potential of this compound beyond its established progestogenic activity. The neuroactive properties of other progesterone metabolites, such as the anxiolytic and neuroprotective effects of allopregnanolone, suggest that this compound may also possess unique activities within the central nervous system. frontiersin.orgnih.govmdpi.com Given that progesterone and its metabolites can influence mood and affection, future studies could explore the psycho-pharmacological profile of this compound. nih.gov

Potential Areas for Therapeutic Investigation:

Neuroprotection: Does this compound exhibit neuroprotective effects in models of neurodegenerative disease or brain injury?

Mood Regulation: Could this compound or its derivatives have a beneficial role in managing mood disorders, similar to the emerging applications of other neurosteroids? mdpi.com

Anti-inflammatory applications: Given its potential immunomodulatory effects, could this compound be explored for conditions with an underlying inflammatory component?

Finally, the conflicting data from clinical trials of 17-OHPC for the prevention of preterm birth highlight the need for a more nuanced understanding of how structure and metabolism relate to clinical efficacy. This provides a strong rationale for investigating the comparative pharmacology of different hydroxyprogesterone (B1663944) isomers, including this compound. Understanding the distinct biological activities imparted by hydroxylation at different positions on the progesterone molecule is a fundamental question that remains to be fully answered.

Q & A

Advanced Research Question

  • In vitro models : Use microsomal fractions or recombinant enzymes (e.g., CYP450 isoforms) to identify catalytic activity. Monitor reaction kinetics via substrate depletion assays .
  • Isotopic labeling : Track metabolic fate using deuterated or ¹⁴C-labeled 6α-Hydroxyprogesterone to confirm pathway specificity .
  • Gene knockout/CRISPR models : Validate enzyme roles by comparing metabolite profiles in wild-type vs. modified cell lines .

What strategies are effective for resolving contradictions in reported biological activities of 6α-Hydroxyprogesterone across studies?

Advanced Research Question

  • Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, animal models, dosing regimens). Inconsistent receptor binding data may arise from variations in assay pH or co-factor availability .
  • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects.
  • Control standardization : Ensure uniformity in solvent carriers (e.g., DMSO vs. ethanol) to mitigate artifactorial results .

How can researchers validate the stability of 6α-Hydroxyprogesterone under different storage and handling conditions?

Basic Research Question

  • Conduct accelerated stability studies: Expose the compound to varying temperatures, light, and humidity. Quantify degradation products via LC-MS/MS .
  • Use inert storage materials (glass vials with PTFE-lined caps) to prevent adsorption losses.
  • Document stability in biological matrices (e.g., plasma): Freeze-thaw cycles and long-term storage at -80°C are critical for reproducibility .

What ethical and methodological considerations apply when designing in vivo studies to assess 6α-Hydroxyprogesterone’s endocrine effects?

Advanced Research Question

  • Ethical compliance : Adhere to institutional animal care guidelines (e.g., 3Rs principles) and justify sample sizes statistically to minimize unnecessary use .
  • Endpoint selection : Prioritize non-invasive biomarkers (e.g., serum hormone levels) over terminal procedures.
  • Confounding factors : Control for circadian rhythm effects on hormone secretion by standardizing sampling times .

How should researchers address discrepancies between in vitro and in vivo data on 6α-Hydroxyprogesterone’s receptor interactions?

Advanced Research Question

  • Tissue-specific metabolism : Evaluate metabolite profiles in target tissues (e.g., liver, ovaries) to identify active derivatives .
  • Protein binding assays : Compare free vs. bound fractions in serum to reconcile in vitro potency with in vivo bioavailability .
  • Computational modeling : Use molecular docking simulations to predict binding affinities under physiological conditions .

What are the best practices for synthesizing and characterizing 6α-Hydroxyprogesterone to ensure batch-to-batch consistency?

Basic Research Question

  • Synthetic route optimization : Use stereoselective hydroxylation catalysts (e.g., Sharpless epoxidation) to minimize isomers .
  • Characterization : Validate purity via NMR (¹H and ¹³C), high-resolution mass spectrometry, and HPLC-UV (>98% purity threshold) .
  • Documentation : Provide full synthetic protocols and spectral data in Supporting Information for peer review .

How can researchers integrate multi-omics approaches to elucidate the systemic effects of 6α-Hydroxyprogesterone?

Advanced Research Question

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes in hormone-responsive tissues (e.g., endometrium).
  • Proteomics : Pair with SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes .
  • Data integration : Apply pathway analysis tools (e.g., Ingenuity IPA) to map cross-omics interactions and prioritize mechanistic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.